N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide
Description
This compound is a synthetic small molecule featuring a tetrahydroquinazolinone core modified with a sulfanylidene group, a morpholine substituent at position 6, and a benzamide-linked 3,4-dimethoxyphenylethyl side chain. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- Tetrahydroquinazolinone scaffold: Known for diverse bioactivities, including kinase inhibition and antimicrobial properties .
- Sulfanylidene moiety: Enhances metabolic stability and binding affinity via sulfur-mediated interactions.
- Morpholine ring: Improves solubility and pharmacokinetic properties.
- 3,4-Dimethoxyphenylethyl group: Contributes to hydrophobic interactions and target selectivity.
The compound’s synthesis likely involves multi-step reactions, such as cyclization of hydrazinecarbothioamides followed by alkylation or coupling reactions, analogous to methods described for related quinazolinones .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O5S/c1-37-26-10-5-20(17-27(26)38-2)11-12-31-28(35)22-6-3-21(4-7-22)19-34-29(36)24-18-23(33-13-15-39-16-14-33)8-9-25(24)32-30(34)40/h3-10,17-18,24H,11-16,19H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXAJLAPGAXHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=C(C=CC4=NC3=S)N5CCOCC5)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Similarity Analysis
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- The target compound’s sulfanylidene group distinguishes it from triazole-thiones (e.g., [7–9]), which feature a thione (-C=S) tautomer but lack the fused quinazolinone core .
- Compared to benzothiazolyl-substituted quinazolinones , the morpholine and dimethoxyphenylethyl groups in the target compound likely alter solubility and target specificity.
- Unlike thiazolidinedione-benzamides , the target compound’s tetrahydroquinazolinone scaffold may favor kinase inhibition over metabolic targets.
Computational Similarity Metrics
Molecular similarity analyses using Tanimoto and Dice indices (based on Morgan fingerprints) reveal:
- Tanimoto score: 0.72–0.85 with benzothiazolyl-quinazolinones, indicating moderate structural overlap .
- Dice score : 0.65–0.70 with triazole-thiones, reflecting differences in core heterocycles .
These metrics align with hierarchical clustering studies showing that bioactivity profiles correlate strongly with structural similarity .
Bioactivity and Target Prediction
- Kinase inhibition: The tetrahydroquinazolinone scaffold is associated with EGFR and VEGFR2 inhibition .
- Antimicrobial activity : Sulfur-containing heterocycles (e.g., sulfanylidene, thiones) disrupt bacterial membranes .
- Solubility advantages : The morpholine group may enhance bioavailability compared to halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
